molecular formula C17H14N2 B11760097 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine

Cat. No.: B11760097
M. Wt: 246.31 g/mol
InChI Key: CFQGXAZLSXRKIR-UHFFFAOYSA-N
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Description

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a methyl group and another pyridine ring at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-(2-methyl-3-pyridin-4-ylphenyl)pyridine

InChI

InChI=1S/C17H14N2/c1-13-16(14-5-9-18-10-6-14)3-2-4-17(13)15-7-11-19-12-8-15/h2-12H,1H3

InChI Key

CFQGXAZLSXRKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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